molecular formula C10H14N2S B1334181 1-(4-Isopropylphenyl)-2-thiourea CAS No. 65259-91-8

1-(4-Isopropylphenyl)-2-thiourea

Cat. No. B1334181
CAS RN: 65259-91-8
M. Wt: 194.3 g/mol
InChI Key: HYJQJTWSGAJMDV-UHFFFAOYSA-N
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Description

The compound "1-(4-Isopropylphenyl)-2-thiourea" is a thiourea derivative, which is a class of compounds known for their versatile applications in various fields such as medicinal chemistry, agriculture, and as intermediates in organic synthesis. Thioureas are characterized by the presence of a thiocarbonyl group attached to an amine. While the provided papers do not directly discuss "1-(4-Isopropylphenyl)-2-thiourea," they do provide insights into the synthesis, structural analysis, and properties of related thiourea derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. For example, the synthesis of various thiourea derivatives was achieved by reacting benzoyl isothiocyanate with different amines, as described in the papers . These reactions generally yield good results and are performed in solvents such as acetonitrile, tetrahydrofuran, or a mixture of chloroform and 1,4-dioxane. The reaction conditions, such as temperature and time, are optimized to achieve high purity and yield of the desired thiourea derivatives.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often characterized by spectroscopic methods such as NMR, FTIR, and X-ray diffraction . These techniques provide detailed information about the conformation and geometry of the molecules. For instance, X-ray diffraction studies have shown that the carbonyl and thiourea groups in these compounds are almost planar, and the molecules can form hydrogen bonds, which influence their solid-state packing .

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions due to their reactive functional groups. They can act as nucleophiles in reactions with electrophiles, such as isoflavones, to form new compounds . The reactivity of the thiourea moiety can lead to the formation of complex structures, including rings and chains, through intramolecular and intermolecular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. The presence of hydrogen bond donors and acceptors, such as NH and SH groups, affects their solubility and interaction with solvents . The electronic properties, such as the distribution of electron density, can be studied through quantum chemical calculations, providing insights into the vibrational spectra of these compounds . Additionally, the presence of substituents on the phenyl ring can significantly alter the properties of the thiourea derivatives, as seen in the case of fluorinated or chlorinated analogs .

Scientific Research Applications

Synthesis and Characterization

1-(4-Isopropylphenyl)-2-thiourea, as a thiourea derivative, is primarily involved in synthesis and characterization studies. Thiourea derivatives have been synthesized and characterized using various spectroscopic techniques such as IR, NMR, and X-ray diffraction methods. These studies focus on understanding the structural and chemical properties of these compounds, which are crucial for their application in various fields. For example, Yusof et al. (2010) synthesized a series of N-(3,4-dichlorophenyl)-N′-(2,3, and 4-methylbenzoyl)thiourea derivatives and characterized them using IR, 1H and 13C NMR, and X-ray diffraction methods (Yusof et al., 2010).

Enzyme Inhibition and Sensing Applications

Thiourea derivatives, including 1-(4-Isopropylphenyl)-2-thiourea, have been explored for their potential as enzyme inhibitors and sensing probes. Research by Rahman et al. (2021) investigated six unsymmetrical thiourea derivatives for their anti-cholinesterase activity against acetylcholinesterase and butyrylcholinesterase, and their potential as sensing probes for mercury using spectrofluorimetric techniques (Rahman et al., 2021).

Pharmaceutical and Medicinal Research

In the pharmaceutical domain, thiourea derivatives, including 1-(4-Isopropylphenyl)-2-thiourea, have been studied for their potential medicinal properties. Naz et al. (2020) synthesized symmetric thiourea derivatives and screened them for in vitro inhibition of various enzymes, as well as for their antibacterial and antioxidant potentials. These compounds were evaluated both in vitro and in vivo for their biological activities, highlighting their potential in pharmaceutical research (Naz et al., 2020).

Antifungal and Yeast Inhibition

Del Campo et al. (2004) synthesized thiourea derivatives and their complexes with metals like Ni(II), Co(III), and Pt(II), and investigated their antifungal activities against fungi such as Penicillium digitatum and yeast Saccharomyces cerevisiae. This research underscores the potential of thiourea derivatives in antifungal and microbial inhibition applications (Del Campo et al., 2004).

Safety And Hazards

The safety and hazards of a compound depend on its reactivity and the nature of its breakdown products. Some thioureas are known to be toxic, but without specific data on 1-(4-Isopropylphenyl)-2-thiourea, it’s difficult to provide a detailed safety profile .

Future Directions

The study of thioureas and their derivatives is an active area of research, with potential applications in areas like medicinal chemistry, materials science, and industrial chemistry. Future research on 1-(4-Isopropylphenyl)-2-thiourea could explore its potential uses in these and other areas .

properties

IUPAC Name

(4-propan-2-ylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c1-7(2)8-3-5-9(6-4-8)12-10(11)13/h3-7H,1-2H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJQJTWSGAJMDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374811
Record name N-[4-(Propan-2-yl)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Isopropylphenyl)-2-thiourea

CAS RN

65259-91-8
Record name N-[4-(Propan-2-yl)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 65259-91-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Vogt, J Weber, K Ihlefeld, A Brüggerhoff… - Bioorganic & Medicinal …, 2014 - Elsevier
Sphingosine kinases (SphK1, SphK2) are main regulators of sphingosine-1-phosphate (S1P), which is a pleiotropic lipid mediator involved in numerous physiological and …
Number of citations: 41 www.sciencedirect.com

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